molecular formula C19H19ClFN3O4S B2425971 4-(4-chlorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxobutanamide CAS No. 2034592-89-5

4-(4-chlorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxobutanamide

Cat. No.: B2425971
CAS No.: 2034592-89-5
M. Wt: 439.89
InChI Key: BYHXFHHTSOITEV-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C19H19ClFN3O4S and its molecular weight is 439.89. The purity is usually 95%.
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Biological Activity

The compound 4-(4-chlorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxobutanamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, efficacy in various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of molecules known as thiadiazoles , which are recognized for their diverse biological activities. The presence of the 4-chlorophenyl and 6-fluoro-3-methyl substituents contributes to its pharmacological properties. The structural formula can be represented as follows:

C18H19ClFN3O3S\text{C}_{18}\text{H}_{19}\text{Cl}\text{F}\text{N}_3\text{O}_3\text{S}

Recent research has elucidated several mechanisms through which this compound exerts its biological effects:

  • Cytotoxicity : Studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis through the modulation of key apoptotic markers such as Bax/Bcl-2 ratio and caspase activation .
  • Cell Cycle Arrest : Treatment with the compound has been shown to cause cell cycle arrest at the S and G2/M phases. This was confirmed through flow cytometry analysis, indicating that the compound disrupts normal cell cycle progression in cancer cells .
  • Inhibition of Tumor Growth : In vivo studies using tumor-bearing mice models have indicated that the compound effectively targets sarcoma cells, demonstrating its potential as an anticancer agent .

Efficacy in Cancer Models

The efficacy of This compound has been evaluated in various studies:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-70.28Apoptosis induction
HepG29.6Cell cycle arrest
HL-609.6Down-regulation of MMP2 and VEGFA

These results indicate that the compound possesses potent anticancer properties with varying degrees of effectiveness across different cell types.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • MCF-7 Breast Cancer Cells : In a study evaluating the cytotoxic effects of various thiadiazole derivatives, this compound showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong growth inhibition compared to standard chemotherapeutics .
  • HepG2 Liver Cancer Cells : Another investigation revealed that treatment with the compound resulted in significant apoptosis in HepG2 cells, with associated increases in apoptotic markers and cell cycle disruption .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O4S/c1-23-16-7-6-15(21)12-17(16)24(29(23,27)28)11-10-22-19(26)9-8-18(25)13-2-4-14(20)5-3-13/h2-7,12H,8-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHXFHHTSOITEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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